molecular formula C10H12FN B1342089 [1-(4-Fluorophenyl)cyclopropyl]methanamine CAS No. 75180-46-0

[1-(4-Fluorophenyl)cyclopropyl]methanamine

Cat. No. B1342089
CAS RN: 75180-46-0
M. Wt: 165.21 g/mol
InChI Key: LIZUFNBWJGVYRB-UHFFFAOYSA-N
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Description

“[1-(4-Fluorophenyl)cyclopropyl]methanamine” is a chemical compound with the empirical formula C10H12FN . It is also known as 1-Cyclopropyl-1-(4-fluorophenyl)methanamine .


Molecular Structure Analysis

The molecular structure of [1-(4-Fluorophenyl)cyclopropyl]methanamine consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a 4-fluorophenyl group .

Scientific Research Applications

Biased Agonists of Serotonin 5-HT1A Receptors

[1-(4-Fluorophenyl)cyclopropyl]methanamine derivatives have been explored as potential biased agonists of serotonin 5-HT1A receptors. This research focuses on their application in antidepressant therapies. In one study, novel derivatives demonstrated high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties, including robust antidepressant-like activity (Sniecikowska et al., 2019).

Synthesis of 2-(2-Arylcyclopropyl)glycines

The compound has been used in the enantioselective synthesis of 2-(2-arylcyclopropyl)glycines, which are considered as conformationally restricted homophenylalanine analogs. This process involves several synthetic steps starting from simple aromatic aldehydes, demonstrating its versatility in organic synthesis (Demir et al., 2004).

Antiviral Activity Evaluation

[1-(4-Fluorophenyl)cyclopropyl]methanamine derivatives have been evaluated for their antiviral activity. Certain derivatives showed significant inhibition against influenza A virus, suggesting their potential as anti-influenza A virus agents (Kolocouris et al., 1994).

Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide

The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the utility of [1-(4-Fluorophenyl)cyclopropyl]methanamine in producing targeted compounds with potential pharmacological applications. This synthesis involves multi-step nucleophilic substitution reactions (Zhou et al., 2021).

Cationic Polymerization of Substituted Vinylcyclopropanes

Research has explored the photoinitiated cationic polymerization of substituted vinylcyclopropanes, including derivatives of [1-(4-Fluorophenyl)cyclopropyl]methanamine. This study contributes to the understanding of polymerization processes and the potential development of new polymeric materials (Al-Doaiss et al., 2005).

Anti-Tubercular and Antimalarial Agents

Compounds synthesized from 4-fluorochalcones, closely related to [1-(4-Fluorophenyl)cyclopropyl]methanamine, have been screened for antitubercular and antimalarial activities. These compounds demonstrated significant in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum (Ajay et al., 2010).

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZUFNBWJGVYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602562
Record name 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Fluorophenyl)cyclopropyl]methanamine

CAS RN

75180-46-0
Record name 1-[1-(4-Fluorophenyl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(4-fluorophenyl)cyclopropyl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LAH powder (0.153 g, 4.02 mmol) was added portionwise to a solution of 1-(4-fluorophenyl)cyclopropane carboxamide (0.6 g, 3.35 mmol) in THF (10 mL) at rt and the resulting mixture was heated to reflux for 1 h. The suspension was cooled to rt, quenched with MeOH (2 mL), and then 1N HCl (2 mL). The mixture was filtered through Celite, and the Celite washed with 1N HCl (2 mL). The filtrate was made basic with 50% NaOH, and extracted with EtOAc (3×10 mL). The organic extracts were washed with brine, dried over potassium carbonate, and concentrated. The residue was purified by silica gel chromatography using 0-20% 2M ammonia in MeOH/EtOAc as the eluent to give (1-(4-fluorophenyl)cyclopropyl)methanamine (0.5 g, 2.72 mmol, 81% yield) as a clear oil. 1H NMR (400 MHz, CHLOROFORM-d) δ 7.35-7.22 (m, 2H), 7.04-6.92 (m, 2H), 2.75 (s, 2H), 1.15 (br. s., 2H), 0.84-0.68 (m, 4H). LCMS: m+1=166.0.
Name
Quantity
0.153 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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